3-Methoxy-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]
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Overview
Description
3-Methoxy-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] is a synthetic organic compound with the molecular formula C₁₁H₁₅NOS and a molecular weight of 209.31 g/mol . This compound is characterized by its unique spiro structure, which includes a cyclobutane ring fused to a thieno[3,2-c]pyridine moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thieno[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,2-c]pyridine core.
Spirocyclization: The cyclobutane ring is introduced through a spirocyclization reaction, often involving a cycloaddition process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxy group and the thieno[3,2-c]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted thieno[3,2-c]pyridines.
Scientific Research Applications
3-Methoxy-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine]
- 3-Methoxy-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-b]pyridine]
- 3-Methoxy-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-d]pyridine]
Uniqueness
The uniqueness of 3-Methoxy-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] lies in its specific spiro structure and the position of the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C11H15NOS |
---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
3'-methoxyspiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,1'-cyclobutane] |
InChI |
InChI=1S/C11H15NOS/c1-13-8-6-11(7-8)9-3-5-14-10(9)2-4-12-11/h3,5,8,12H,2,4,6-7H2,1H3 |
InChI Key |
FNNCTNCWRNZAHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2(C1)C3=C(CCN2)SC=C3 |
Origin of Product |
United States |
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